N-(4-PROPANAMIDOBUTYL)PROPANAMIDE
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Overview
Description
N-(4-Propanamidobutyl)propanamide is an organic compound belonging to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This compound is specifically a di-substituted amide, meaning it has two amide groups attached to a butyl chain. The structure of this compound can be represented as follows:
CH3CH2C(=O)NH(CH2)4NH(C=O)CH2CH3
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Propanamidobutyl)propanamide can be synthesized through a multi-step process involving the reaction of propanoic acid with butylamine. The general synthetic route involves the following steps:
Formation of Propanamide: Propanoic acid reacts with ammonia or an amine to form propanamide.
Alkylation: The propanamide is then subjected to alkylation with a butyl halide to introduce the butyl chain.
Amidation: The resulting compound undergoes a second amidation reaction with propanoic acid to form this compound.
The reaction conditions typically involve the use of a dehydrating agent such as thionyl chloride or phosphorus pentachloride to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Propanamidobutyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The amide groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be employed.
Major Products Formed
Oxidation: Propanoic acid derivatives.
Reduction: Butylamine derivatives.
Substitution: Various substituted amides.
Scientific Research Applications
N-(4-Propanamidobutyl)propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways involving amides.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-Propanamidobutyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the amide groups play a crucial role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
Propanamide: A simpler amide with a single amide group.
Butyramide: An amide with a butyl chain but only one amide group.
N,N-Dimethylpropanamide: A di-substituted amide with two methyl groups.
Uniqueness
N-(4-Propanamidobutyl)propanamide is unique due to its dual amide groups and the presence of a butyl chain, which imparts distinct chemical and physical properties. This structure allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
N-[4-(propanoylamino)butyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-3-9(13)11-7-5-6-8-12-10(14)4-2/h3-8H2,1-2H3,(H,11,13)(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTPOZQNDPIOQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCCCNC(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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